Osmium(4+) tetrahydroxide

Description

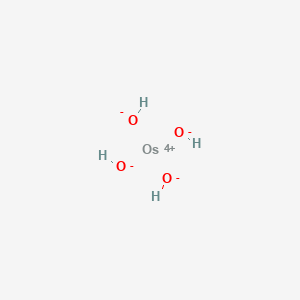

Structure

2D Structure

Properties

CAS No. |

116066-80-9 |

|---|---|

Molecular Formula |

H4O4Os |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

osmium(4+);tetrahydroxide |

InChI |

InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |

InChI Key |

CDCFKVCOZYCTBR-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Os+4] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Osmium Iv Tetrahydroxide and Analogues

Direct Synthesis Approaches

Direct synthesis focuses on obtaining the target Osmium(IV) hydroxide (B78521) or related oxo-hydroxide species by chemically transforming a more common osmium precursor, such as osmium tetroxide.

A primary route to Osmium(IV) compounds involves the chemical reduction of Osmium in higher oxidation states, such as Os(VIII) in osmium tetroxide (OsO₄) or Os(VI) in potassium osmate (K₂[OsO₂(OH)₄]). iieng.org The reduction of Os(VIII) in OsO₄ can be accomplished using various reducing agents. For instance, ethanol (B145695) can serve as both a reducing agent and a proton source to facilitate the reduction of Os(VIII) to a lower oxidation state.

The process often begins with dissolving OsO₄ in an alkaline solution, like potassium hydroxide, to form an Os(VI) species, specifically the purple, water-soluble potassium osmate, K₂[OsO₂(OH)₄]. iieng.org This Os(VI) compound is more stable and less hazardous to handle than the volatile OsO₄. iieng.org Further controlled reduction of this Os(VI) intermediate can lead to the formation of Os(IV) species. Another method involves the reduction of osmium tetroxide with molecular hydrogen (H₂) in basic aqueous media, which initially yields an isolable Os(VI) complex, OsO₂(OH)₄²⁻. researchgate.net Subsequent reduction steps are required to achieve the Os(IV) state.

Precipitation is a common technique to isolate osmium(IV) hydroxide or its hydrated oxide form, OsO₂·nH₂O. This can be achieved by adjusting the pH of a solution containing an appropriate osmium species. For example, after the alkali fusion of osmium-containing residue with sodium peroxide and subsequent leaching, the resulting solution can be treated. Neutralizing the solution with an acid, such as sulfuric acid, can cause the precipitation of osmium dioxide (OsO₂), which can be considered the dehydrated form of osmium(IV) tetrahydroxide. rsc.org

Hydrolysis of osmium complexes in aqueous solutions is another key pathway. Osmium(VIII) species formed from dissolving OsO₄ in alkaline solutions can undergo controlled hydrolysis and partial reduction to yield osmium hydroxide oxides. dntb.gov.ua The process often involves careful control of temperature, which is essential to prevent decomposition of the desired osmium compounds. dntb.gov.ua

Indirect Synthetic Routes

Indirect methods provide alternative pathways to Osmium(IV) oxo-hydroxo materials by starting with pre-formed, stable Osmium(IV) complexes or by employing specialized materials synthesis techniques.

A versatile indirect route starts with stable, well-characterized Osmium(IV) coordination complexes, most notably hexahaloosmate(IV) salts like ammonium (B1175870) hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) or potassium hexachloroosmate(IV) (K₂[OsCl₆]). iieng.organu.edu.au These complexes are important precursors in osmium chemistry and can be synthesized by reducing potassium osmate (K₂[OsO₂(OH)₄]) with a reagent like iron(II) chloride in concentrated hydrochloric acid. iieng.org

Once formed, the hexachloroosmate(IV) anion, [OsCl₆]²⁻, can undergo ligand exchange reactions in aqueous solutions. The chloride ligands can be substituted by water (aquation) or hydroxide ions (hydrolysis). dntb.gov.uaanu.edu.au The kinetics of aquation for the [OsCl₆]²⁻ anion have been studied, showing that the chloride ligands can be sequentially replaced. dntb.gov.ua By controlling the pH and temperature of the solution, the hydrolysis of the [OsCl₆]²⁻ complex can be driven towards the formation of Osmium(IV) oxo-hydroxo species. Preventing the premature hydrolysis of these complexes often requires maintaining a high concentration of acid, such as HCl.

Sol-gel and hydrothermal methods are powerful techniques for synthesizing a wide range of metal oxide and hydroxide materials, often with controlled nanostructures. mdpi.comrsc.orgclemson.edu

The sol-gel process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.gov This sol then undergoes further condensation to form a "gel," a three-dimensional solid network containing the solvent. mdpi.comnih.gov For osmium, this would involve using a suitable precursor, like an osmium alkoxide or salt, which is hydrolyzed to produce osmium hydroxides. mdpi.com Subsequent controlled drying and heating (calcination) of the gel can yield a solid Osmium(IV) oxo-hydroxo material. mdpi.com This method offers excellent control over the material's purity, homogeneity, and final morphology. rsc.orgnih.gov

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures (typically above 100°C) and pressures in a sealed vessel called an autoclave. clemson.edumpg.de This technique is particularly effective for crystallizing materials like metal oxides that may be insoluble under normal conditions. clemson.edu By heating an aqueous solution of an appropriate osmium salt, single crystals or well-defined particles of Osmium(IV) oxo-hydroxo materials could be synthesized. The method leverages the properties of water under high temperature and pressure to facilitate the dissolution of reactants and the crystallization of products. clemson.edu

Reaction Conditions and Stoichiometric Control in Synthesis

The successful synthesis of Osmium(IV) tetrahydroxide and its analogues is highly dependent on the precise control of reaction conditions and stoichiometry.

Temperature: Temperature control is critical across various methods. During the precipitation of osmium hydroxide oxides, gradual heating to temperatures around 100°C is employed to avoid decomposition. dntb.gov.ua In the synthesis of organometallic osmium complexes from (NH₄)₂[OsCl₆], reactions may be heated under reflux for specific durations, for example, for one hour. iieng.org Hydrothermal synthesis inherently relies on elevated temperatures, often exceeding 100°C, to drive the crystallization process. clemson.edu

pH and Solvent: The acidity of the medium is a key parameter. The synthesis of (NH₄)₂[OsCl₆] from potassium osmate is conducted in concentrated hydrochloric acid. iieng.org Conversely, the initial formation of potassium osmate from OsO₄ requires a basic medium, such as an alcoholic solution of potassium hydroxide. In ligand exchange reactions, high concentrations of HCl are used to stabilize the [OsCl₆]²⁻ anion and prevent unwanted hydrolysis. The choice of solvent, such as water, ethanol, or 2-methoxyethanol, also plays a crucial role in dissolving reactants and influencing reaction pathways. iieng.org

Stoichiometry: The molar ratio of reactants is fundamental to directing the reaction toward the desired product. In the synthesis of Osmium(II) complexes from Osmium(IV) halides, a significant excess of a ligand like triphenylphosphine (B44618) (e.g., a 7:1 molar ratio) can also act as the reducing agent. iieng.org Precise stoichiometric control of precursors is a hallmark of the sol-gel method, allowing for the creation of materials with the desired final composition. mdpi.com

Structural Elucidation and Advanced Characterization of Osmium Iv Tetrahydroxide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the atomic and molecular structure of Osmium(IV) tetrahydroxide, providing insights into its bonding and crystalline nature.

Vibrational Spectroscopy (IR, Raman) of Osmium-Oxygen and Osmium-Hydroxyl Bonds

Vibrational spectroscopy is a key tool for identifying the functional groups within a compound. For Osmium(IV) tetrahydroxide, or its hydrated oxide equivalent (OsO₂·nH₂O), Infrared (IR) spectroscopy is used to confirm the presence of hydroxide (B78521) and oxide ligands. The spectra of these compounds are expected to show characteristic bands corresponding to the stretching and bending vibrations of Os-O and O-H bonds.

While a detailed, publicly available, fully assigned spectrum for pure Os(OH)₄ is scarce, the analysis of related osmium compounds provides a basis for interpretation. For instance, the IR spectra of precursor materials like potassium osmate, K₂OsO₂(OH)₄, are used for characterization during the synthesis of other osmium complexes. iieng.org The presence of hydroxide groups is typically confirmed by broad absorption bands in the high-frequency region of the IR spectrum, characteristic of O-H stretching, while Os-O stretching vibrations appear at lower frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Expected) |

| O-H Stretching | 3200 - 3600 |

| O-H Bending | 1600 - 1650 |

| Os-O Stretching | 400 - 800 |

| Os-OH Bending | < 400 |

X-ray Diffraction Studies of Crystalline and Amorphous Phases

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. While detailed crystallographic data for a single crystal of Os(OH)₄ is not prominently reported, studies on related osmium(IV) complexes are abundant. For example, various tetrachlorido-bis(1H-indazole)osmium(IV) complexes have been characterized, revealing monoclinic crystal systems. nih.gov

The hydrated form, OsO₂·2H₂O, which is stoichiometrically equivalent to Os(OH)₄, is known to exist. Characterization via techniques like X-ray crystallography is essential for confirming its structure. The analysis of related osmium(IV) halide complexes, such as [H(dmso)₂]₂[OsCl₆], also provides insight into the octahedral coordination geometry that osmium(IV) typically adopts. researchgate.net

| Compound | Crystal System | Space Group | Reference |

| [OsCl₄(κN2-1H-ind)₂]·Me₂CO | Monoclinic | P2₁/c | nih.gov |

| trans-[OsCl₄(κN2-1H-ind)]·2Me₂SO | Monoclinic | P2₁/n | nih.gov |

| [H(DMSO-O)₂]₂[OsCl₆] | Triclinic | P-1 | researchgate.net |

This table presents crystallographic data for related Osmium(IV) complexes to illustrate typical structural motifs, as specific data for Os(OH)₄ is not provided in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Osmium(IV) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, though its application to osmium(IV) complexes can be complex due to the paramagnetic nature of the Os⁴⁺ ion (a d⁴ system). Despite the paramagnetism, well-resolved NMR spectra can often be obtained for osmium(IV) compounds. caltech.edu

Studies on various Os(IV) complexes, such as those with phosphine (B1218219) or arsine ligands, have been reported. rsc.org For instance, the ¹H NMR spectra of cis-tetrachlorido-bis(indazole)osmium(IV) show signals from the coordinated indazole, although the paramagnetic nature of the osmium causes some line broadening and a wide spread of chemical shifts. nih.gov Similarly, Os(IV) complexes derived from tetradentate tetraanionic ligands exhibit well-resolved, paramagnetically shifted NMR spectra. caltech.edu These studies on related complexes are crucial for building a comprehensive understanding of the electronic structure and environment of the osmium center in the +4 oxidation state.

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for understanding the morphology, particle size, and aggregation state of materials like Osmium(IV) tetrahydroxide. While specific micrographs for Os(OH)₄ are not detailed in the provided results, the characterization of materials produced during synthesis, such as precipitates of osmium salts, would routinely involve these methods to assess purity and morphology. The synthesis of osmium complexes often results in microcrystalline solids, whose form and size are important for their reactivity and handling. iieng.orgacs.org

Thermogravimetric and Elemental Analysis for Stoichiometry and Hydration State Determination

Thermogravimetric analysis (TGA) is a crucial technique for determining the stoichiometry and hydration state of compounds like Osmium(IV) tetrahydroxide. By heating a sample and measuring the change in mass as a function of temperature, one can quantify the loss of water molecules. For a compound formulated as OsO₂·nH₂O, TGA can determine the value of 'n'. The dehydration process would show a distinct mass loss corresponding to the water content, eventually yielding the anhydrous osmium dioxide, OsO₂.

Elemental analysis provides a direct measurement of the elemental composition of a compound. For Osmium(IV) tetrahydroxide (Os(OH)₄), the theoretical weight percentages of osmium, oxygen, and hydrogen can be calculated. Experimental data from elemental analysis of synthesized batches are then compared against these theoretical values to confirm the purity and stoichiometry of the compound. iieng.org This technique is a fundamental part of the characterization of newly synthesized osmium complexes. iieng.org

Electronic Structure and Bonding in Osmium Iv Tetrahydroxide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

While Osmium(4+) tetrahydroxide, Os(OH)₄, remains a largely theoretical compound, its properties can be predicted and understood through quantum chemical calculations. Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of transition metal complexes. nih.govnih.gov For a hypothetical Os(OH)₄ molecule, DFT calculations would be employed to determine its most stable geometry, bond lengths, bond angles, and vibrational frequencies.

These computational studies typically involve selecting an appropriate functional (e.g., B3LYP, mPW1PW91) and basis set that can accurately model the relativistic effects significant for a heavy element like osmium. nii.ac.jp The calculations would explore the potential energy surface to identify whether a tetrahedral or square planar geometry is more energetically favorable. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the nature of its molecular orbitals. researchgate.net Research on various osmium complexes has demonstrated that DFT is a reliable tool for understanding their electronic structure and reactivity. nih.govnih.gov

| Computational Method | Application for Os(OH)₄ | Key Insights Gained |

| DFT Geometry Optimization | Predict the most stable three-dimensional structure (e.g., tetrahedral vs. square planar). | Bond lengths (Os-O), bond angles (O-Os-O), and overall molecular symmetry. |

| Vibrational Frequency Analysis | Calculate the infrared (IR) and Raman spectra of the optimized structure. | Confirmation of a stable minimum on the potential energy surface; predicted spectral data. |

| Time-Dependent DFT (TD-DFT) | Simulate the electronic absorption spectrum. | Information on electronic transitions between molecular orbitals and predicted color. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyze the charge distribution and nature of the Os-O bonds. | Degree of covalency, atomic charges, and donor-acceptor interactions. |

Molecular Orbital Analysis and Electronic Configuration

The electronic configuration of the osmium atom (Os) is [Xe] 4f¹⁴ 5d⁶ 6s². youtube.com For the osmium(IV) ion (Os⁴⁺), four electrons are removed, starting with the highest energy shell, resulting in a configuration of [Xe] 4f¹⁴ 5d⁴. libretexts.orglibretexts.org The chemical bonding and properties of an Os(IV) complex are primarily determined by these four valence electrons in the 5d orbitals.

A molecular orbital (MO) diagram for an Os(IV) complex illustrates how the metal's d-orbitals interact with the orbitals of the surrounding ligands (in this case, hydroxide (B78521) ions). The geometry of the complex dictates how the five degenerate d-orbitals split in energy.

Octahedral Geometry: In a six-coordinate octahedral field, which is the most common for Os(IV), the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). researchgate.net The four d-electrons of Os⁴⁺ would populate these orbitals, typically resulting in a paramagnetic t₂g⁴ configuration.

Tetrahedral Geometry: In a hypothetical four-coordinate tetrahedral field for Os(OH)₄, the splitting is inverted and smaller. The orbitals split into a lower-energy e set and a higher-energy t₂ set. The four electrons would populate these as e⁴ t₂⁰.

The significant covalent character in osmium compounds means there is substantial mixing between the osmium 5d orbitals and the oxygen 2p orbitals of the hydroxide ligands. wikipedia.org This mixing leads to the formation of bonding and antibonding molecular orbitals that are delocalized over the entire molecule.

| Property | Details for Osmium(IV) |

| Neutral Os Atom Config. | [Xe] 4f¹⁴ 5d⁶ 6s² youtube.com |

| Os(IV) Ion Config. | [Xe] 4f¹⁴ 5d⁴ libretexts.org |

| d-electron Count | 4 |

| Common d-orbital Splitting (Octahedral) | t₂g (lower energy), eg (higher energy) researchgate.net |

| Typical Electron Placement (Octahedral) | t₂g⁴ eg⁰ |

Coordination Geometry and Stereochemical Aspects of Osmium(IV) Centers

The osmium(IV) ion exhibits a strong preference for a coordination number of six, resulting in an octahedral geometry. spuvvn.eduwikipedia.org This arrangement effectively minimizes ligand-ligand repulsion and maximizes the ligand field stabilization energy for a d⁴ ion. While the name "tetrahydroxide" implies a four-coordinate species, a simple, stable monomeric Os(OH)₄ molecule is unlikely to exist under normal conditions. It would likely polymerize to achieve the preferred octahedral coordination for the osmium centers, forming complex oxo-hydroxo bridged structures.

Although six-coordination is dominant, other geometries are known for Os(IV) but are considered rare. These exceptions are typically forced by bulky ligands that sterically prevent the formation of an octahedral complex.

Four-Coordinate: Rare examples of four-coordinate Os(IV) complexes have been reported, such as square-planar nitrido complexes. researchgate.net

Five-Coordinate: A square-pyramidal geometry has been observed in some five-coordinate d⁴ osmium nitrides. researchgate.net

Seven-Coordinate: A pentagonal bipyramidal geometry has been structurally characterized in a unique heptacyanoosmate(IV) complex, demonstrating the versatility of the osmium center. mdpi.com

Therefore, any discussion of Os(OH)₄ must consider that the Os(IV) center would drive the structure towards an octahedrally coordinated environment, likely through the formation of polymers or by coordinating additional water molecules to form species like [Os(OH)₄(H₂O)₂].

| Coordination Number | Geometry | Likelihood for Os(IV) | Example Complex Type |

| 4 | Tetrahedral/Square Planar | Rare; generally requires specific electronic or steric constraints. researchgate.net | [OsIVN(PNP)] researchgate.net |

| 5 | Square Pyramidal | Rare researchgate.net | Five-coordinate isonitrile adducts researchgate.net |

| 6 | Octahedral | Most Common and Preferred spuvvn.eduwikipedia.org | [OsCl₆]²⁻, [OsBr₄(L)₂] spuvvn.eduwikipedia.orgnih.gov |

| 7 | Pentagonal Bipyramidal | Very Rare; observed with specific ligands like cyanide. mdpi.com | [Os(CN)₇]³⁻ mdpi.com |

Reactivity and Reaction Mechanisms of Osmium Iv Tetrahydroxide

Acid-Base Properties and Protonation Equilibria

The acid-base properties of osmium(IV) in aqueous solution are characterized by the Lewis acidity of the Os⁴⁺ center and the subsequent Brønsted acidity of its coordinated water molecules. While discrete Os(OH)₄ molecules are not observed, the behavior of related aqua and hydroxo complexes illustrates these principles.

Solutions of osmium(IV) are typically prepared from stable hexahalide salts, such as potassium hexachloroosmate(IV) (K₂[OsCl₆]). In aqueous solution, the [OsCl₆]²⁻ anion undergoes slow, stepwise hydrolysis, where water molecules displace chloride ligands.

[OsCl₆]²⁻ + nH₂O ⇌ [OsCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

The coordinated water molecules in these aqua-chloro species are more acidic than free water due to the polarization of the O-H bonds by the highly charged Os(IV) center. This leads to deprotonation and the formation of hydroxo complexes.

[OsCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ ⇌ [OsCl₆₋ₙ(H₂O)ₙ₋₁(OH)]⁽³⁻ⁿ⁾⁻ + H⁺

This process demonstrates the Lewis acidity of the Os(IV) ion, which facilitates the deprotonation of coordinated water, a key aspect of its aqueous chemistry. Extensive hydrolysis does not result in a stable solution of Os(OH)₄. Instead, it leads to the precipitation of hydrated osmium dioxide (OsO₂·nH₂O), the anhydrous and more stable form of osmium(IV) hydroxide (B78521). wikipedia.org Quantitative pKa values for the simple hydrated osmium(IV) ion, [Os(H₂O)₆]⁴⁺, are not well-documented in the literature, a common issue for heavy, highly-charged metal ions that readily undergo irreversible hydrolysis and polymerization.

Ligand Substitution and Exchange Dynamics

Ligand substitution reactions involving Os(IV) centers are fundamental to the synthesis of its various complexes. These reactions typically start from stable Os(IV) precursors, most commonly hexahaloosmates like [OsCl₆]²⁻ or [OsBr₆]²⁻. The mechanisms of these substitutions can be classified as associative (A), dissociative (D), or interchange (I), with the associative pathway being common for d-block metals of the second and third transition series due to their larger ionic radii and ability to accommodate an expanded coordination sphere. libretexts.orglibretexts.org

The complete substitution of all six halide ligands is demonstrated in the synthesis of homoleptic tetraaryl osmium(IV) complexes. chemrxiv.org This reaction showcases the replacement of "hard" halide ligands with "soft" carbon-based aryl ligands, driven by the favorable interaction with the soft Os(IV) center.

(Oct₄N)₂[OsBr₆] + 4 ArMgBr → Os(aryl)₄ + 2 Oct₄NBr + 4 MgBr₂

In other cases, ligand substitution is coupled with a change in oxidation state. For example, the reaction of (NH₄)₂[OsCl₆] with an excess of triphenylphosphine (B44618) (PPh₃) in an alcohol-water mixture results in both substitution and reduction of the osmium center from Os(IV) to Os(II). iieng.org

(NH₄)₂[OsCl₆] + PPh₃ (excess) → [OsCl₂(PPh₃)₄] + ...

The table below summarizes representative ligand substitution reactions starting from Os(IV) precursors.

| Os(IV) Precursor | Incoming Ligand(s) | Product(s) | Reaction Type |

|---|---|---|---|

| (Oct₄N)₂[OsBr₆] | Aryl Grignard Reagents (e.g., 2-tolylmagnesium bromide) | Os(aryl)₄ | Complete Substitution |

| (NH₄)₂[OsCl₆] | Triphenylphosphine (PPh₃) | [OsCl₂(PPh₃)₄] | Substitution with Reduction (Os(IV) → Os(II)) |

| [Et₄N]₂[OsCl₆] | 1,3-(CH₂PᵗBu₂)₂C₆H₄ / NEt₃ | [OsCl(P~C~P)(CO)] | Substitution with Reduction (Os(IV) → Os(II)) |

| K₂[OsCl₆] | H₂O | [OsCl₅(H₂O)]⁻, [OsCl₄(H₂O)₂] | Hydrolysis (Partial Substitution) |

Redox Transformations and Electron Transfer Mechanisms

The Os(IV) oxidation state is a stable and common state for osmium, serving as a crucial pivot point in its redox chemistry. It can be accessed through the reduction of higher oxidation states (e.g., Os(VI), Os(VIII)) or the oxidation of lower ones (e.g., Os(II), Os(III)).

Osmium(IV) can be oxidized to Os(V), Os(VI), and Os(VIII) states through chemical or electrochemical means. The oxidation of the anhydrous form, osmium dioxide, by molecular oxygen at elevated temperatures is a key industrial reaction that produces the volatile and highly reactive osmium tetroxide (OsO₄). wikipedia.org

OsO₂ + O₂ ⇌ OsO₄ (at ~600 °C)

The electrochemistry of Os(IV) complexes has been studied extensively. Homoleptic tetraaryl osmium(IV) compounds exhibit a rich redox chemistry, including a chemically reversible one-electron oxidation to the corresponding Os(V) species. chemrxiv.org The potential for this Os(IV)/Os(V) couple is sensitive to the electronic properties of the aryl ligand substituents.

| Os(IV) Complex | Redox Couple | E₁/₂ (V vs. FcH/[FcH]⁺) |

|---|---|---|

| Os(2-tolyl)₄ | Os(IV)/Os(V) | -0.54 |

| Os(2,5-xylyl)₄ | Os(IV)/Os(V) | -0.61 |

| Os(mesityl)₄ | Os(IV)/Os(V) | -0.66 |

Data sourced from studies on Os(IV) tetraaryl complexes. chemrxiv.org

Surface science studies have also shown that Os(IV) species deposited on platinum electrodes can be electrochemically oxidized, eventually forming Os(VIII) at sufficiently high potentials (e.g., 1000 mV). researchgate.net

Osmium(IV) can be reduced to lower oxidation states, typically Os(III) and Os(II). The choice of reducing agent and reaction conditions dictates the final product. In the synthesis of many Os(II) organometallic complexes, the Os(IV) precursor [OsCl₆]²⁻ is reduced in situ by solvents like methanol or by an excess of a ligand such as triphenylphosphine. iieng.orgnih.gov

The Os(IV)/Os(III) redox couple has been characterized in binuclear halide complexes. For example, the one-electron reduction of the dinuclear complex [Os₂Br₉]⁻ (containing two Os(IV) centers) can be achieved electrochemically to form a mixed-valence Os(IV)-Os(III) species, [Os₂Br₉]²⁻. rsc.org High oxidation state osmium complexes can be reduced to osmium(IV) in acidic media by iron(II). core.ac.uk Potentiometric titrations are a classic method for determining the oxidation state of osmium solutions based on this reaction. core.ac.uk

Hydrolysis and Condensation Reactions of Osmium(IV) Hydroxo Species

As noted, osmium(IV) tetrahydroxide is thermodynamically unstable with respect to its anhydrous form, osmium dioxide (OsO₂). Aqueous solutions containing Os(IV) ions are highly susceptible to hydrolysis and condensation reactions, which prevent the isolation of Os(OH)₄.

The process begins with the hydrolysis of Os(IV) precursor salts, such as K₂[OsCl₆]. scispace.comajol.info The stepwise replacement of chloride ions by water is followed by deprotonation to form hydroxo species. These hydroxo- and aqua-ligated intermediates are reactive and can undergo condensation reactions. This can involve the formation of oxo- or hydroxo-bridges between two osmium centers, leading to polynuclear species. For instance, dimeric species like [{(HO)Cl₄Os}₂O]⁴⁻ have been reported to form in acidic solutions of [OsCl₆]²⁻. scispace.com

Prolonged or extensive hydrolysis leads to the irreversible formation and precipitation of hydrated osmium dioxide, OsO₂·nH₂O. wikipedia.orgwikipedia.org Studies on the crystal growth of OsO₂ from the hydrothermal hydrolysis of K₂[OsCl₆] show that the process is complex. It begins with the nucleation of irregular nanoparticles (40–150 nm), which then aggregate and grow into larger, more uniform nanospheres (150–450 nm) over time in a process akin to Ostwald ripening. mdpi.com The rate of this transformation is dependent on temperature and concentration, but it underscores the strong thermodynamic driving force for the condensation of aqueous Os(IV) species to form the stable dioxide. mdpi.comresearchgate.net

Catalytic and Transformative Applications of Osmium Iv Hydroxo Compounds

Role in Heterogeneous Catalysis

Osmium(IV) hydroxide (B78521) serves as a pivotal, often in-situ generated, species in various heterogeneous catalytic systems. Its activity is intrinsically linked to the dynamic interplay between different oxidation states of osmium and the presence of hydroxyl groups which can facilitate proton transfer and substrate activation.

Oxidation Reactions

In the realm of oxidation catalysis, osmium(IV) hydroxide is implicated as a key intermediate in catalytic cycles that often begin with higher oxidation state precursors like osmium tetroxide. While OsO4 is a potent oxidizing agent itself, its reduction can lead to the formation of Os(VI) and subsequently Os(IV) species. In aqueous and basic media, these lower oxidation state species can exist as hydroxo or oxo-hydroxo complexes. The catalytic activity of these osmium(IV) hydroxo species is particularly noted in the oxidation of a range of organic substrates. For instance, in the presence of a co-oxidant, these species can participate in the dihydroxylation of olefins, a reaction for which osmium is famous. wikipedia.orgmasterorganicchemistry.comchem-station.com Furthermore, under specific conditions, osmium catalysts, potentially involving Os(IV) hydroxide intermediates, have been shown to oxidize alkanes. acs.orgresearchgate.net The presence of hydroxide ligands is believed to accelerate these reactions. acs.org

Reduction Reactions (e.g., hydrogenation, dehydrogenation)

The application of osmium compounds in reduction reactions, though less common than their use in oxidations, is a growing area of interest. Osmium complexes have demonstrated considerable efficiency in both hydrogenation and transfer hydrogenation reactions of ketones, aldehydes, and imines. nih.gov While the exact nature of the active catalytic species is often complex and may involve various oxidation states and ligand environments, Os(IV) intermediates are plausible participants in these catalytic cycles. For example, the reduction of osmium tetroxide in solution can produce metallic osmium, which is a catalyst for the hydrogenation of organic compounds with double or triple bonds. wikipedia.org The surface of such metallic nanoparticles can readily interact with water or hydroxyl sources to form surface-bound hydroxo species that may play a role in the catalytic mechanism.

Organic Transformations and Reaction Selectivity

The selectivity of osmium-catalyzed reactions can be significantly influenced by the nature of the osmium species involved. The use of supported osmium catalysts, where Os(IV) may be a prevalent oxidation state, has been shown to provide excellent yields and, in the presence of chiral ligands, high enantioselectivity in reactions like asymmetric dihydroxylation. lucp.net The immobilization of osmium on supports like polyaniline or hydrotalcite-like compounds can help stabilize specific oxidation states and prevent leaching, thereby enhancing reusability and selectivity. lucp.netmdpi.com These heterogeneous systems offer advantages in product purification and catalyst recovery. lucp.netorganic-chemistry.org

Applications in Material Science and Advanced Functional Materials

The utility of osmium(IV) hydroxide and related compounds extends into the domain of material science, where they serve as valuable precursors for the synthesis of osmium-containing nanomaterials and as components in composite structures.

Precursors for Osmium-Containing Nanomaterials and Thin Films

Osmium(IV) oxide (OsO2), which can be considered the dehydrated form of osmium(IV) hydroxide, is a key material in this context. Osmium dioxide is a highly insoluble and thermally stable compound, making it suitable for applications in glass, optics, and ceramics. americanelements.com The synthesis of osmium dioxide nanoparticles can be achieved through the hydrolysis of osmium precursors. For example, studies have shown the growth of OsO2 crystals from the hydrolysis of K2OsCl6, where initial nanoparticle formation is followed by growth into larger nanospheres. researchgate.net Furthermore, osmium nanoparticles, which can be prepared by the reduction of osmium tetroxide, are effective catalysts and can be integrated into various materials. nih.govresearchgate.net The surface of these nanoparticles is likely to be oxidized to some extent, potentially forming Os(IV) oxide or hydroxide layers, which are crucial for their catalytic activity and interaction with their environment. acs.org

Integration into Composite Materials and Framework Structures

The incorporation of osmium species into composite materials and framework structures is a strategy to harness their catalytic properties in a stable and recyclable format. Osmium-containing catalysts have been successfully immobilized on various supports, including polymers and inorganic materials. For instance, osmium tetroxide has been microencapsulated in a polyurea matrix, creating a recyclable catalyst for dihydroxylation and oxidative cleavage of olefins. organic-chemistry.org Similarly, osmium has been supported on hydrotalcite-like compounds for use in aminohydroxylation reactions. mdpi.com In these supported systems, the interaction with the support material can stabilize osmium in the Os(IV) state, often as an oxide or hydroxide, which is crucial for the catalytic performance and longevity of the material.

Environmental Remediation Applications

The potential for osmium(IV) hydroxo compounds in environmental remediation is an area of exploratory research. While specific studies on Os(OH)4 are not prominent, the catalytic properties of osmium complexes in general suggest plausible applications in the degradation of environmental pollutants. Osmium compounds, including various oxides and complexes, are known to be effective catalysts in oxidation reactions. alfachemic.com This capability is crucial for breaking down persistent organic pollutants in water and soil.

The catalytic activity of osmium complexes often involves changes in the oxidation state of the central osmium atom. In the context of environmental remediation, an osmium(IV) hydroxo species could potentially participate in catalytic cycles for pollutant degradation. For instance, it could be oxidized to a higher oxidation state, which then acts as the primary oxidant for the pollutant, before being reduced back to the Os(IV) state.

Although not directly involving Os(OH)4, related osmium compounds have been investigated for their catalytic prowess. For example, osmium tetroxide (OsO4) is a powerful oxidizing agent used in organic synthesis for dihydroxylation of alkenes. wikipedia.org While its toxicity and volatility are concerns for large-scale environmental applications, the underlying principle of osmium-catalyzed oxidation could be adapted. alfachemic.com The development of solid-supported osmium catalysts is one approach to mitigate these issues, enhancing reusability and reducing environmental contamination. tandfonline.com

The following table summarizes potential environmental remediation applications based on the known catalytic activities of osmium compounds:

| Application Area | Potential Mechanism | Relevant Osmium Species (Examples) | Research Status |

| Water Treatment | Catalytic oxidation of organic pollutants (e.g., phenols, dyes). | Osmium(IV) complexes, Supported OsO4 | Mostly theoretical/exploratory |

| Soil Remediation | Degradation of persistent organic pollutants. | Osmium-based catalysts | Limited research |

| Air Pollution Control | Catalytic oxidation of volatile organic compounds (VOCs). | Osmium oxides | Limited research |

It is important to note that the practical application of osmium compounds in environmental remediation is still in its nascent stages, with significant research needed to develop efficient, stable, and environmentally benign catalysts.

Bioinorganic Research Contexts

In the realm of bioinorganic chemistry, osmium complexes are being explored for their therapeutic and diagnostic potential. The unique chemical properties of osmium, including its range of oxidation states and coordination geometries, make it a candidate for the design of novel metallodrugs. spuvvn.edu

Research has shown that certain osmium(IV) complexes exhibit significant biological activity. For instance, a series of synthesized osmium(IV) complexes have demonstrated the ability to bind to DNA and promote its cleavage. spuvvn.edu This activity is of considerable interest in the development of anticancer agents, as DNA is a primary target for many chemotherapeutic drugs. These complexes have also shown in vitro antibacterial and cytotoxic activities. spuvvn.edu

The interaction of these osmium(IV) complexes with DNA has been studied through various methods, including absorption titration, viscosity measurements, and molecular docking. The results indicate that these complexes can effectively bind to DNA, with the potential to disrupt its structure and function. spuvvn.edu The cytotoxic effects of these compounds have been evaluated using assays such as the brine shrimp lethality bioassay, which provides a measure of their potential as anticancer agents. spuvvn.edu

The following table presents data on the cytotoxic activity of a series of synthesized osmium(IV) complexes:

| Complex | Ligand | LC50 (µg/ml) in Brine Shrimp Lethality Bioassay |

| 1 | 2-benzoyl pyridine | 15.62 |

| 2 | di-pyridyl amine | 15.77 |

| 3 | 2, 9- dimethyl-4,7-diphenyl-1,10-phenanthroline | 6.58 |

| 4 | o-phenylenediamine | 12.99 |

| 5 | di-pyridyl ketone | 15.92 |

Data sourced from research on the biological applications of Osmium(IV) complexes. spuvvn.edu A lower LC50 value indicates higher cytotoxicity.

While these studies focus on osmium(IV) complexes with specific organic ligands rather than the simple tetrahydroxide, they highlight the potential of the Os(IV) oxidation state in a biological context. The hydroxo ligands in Os(OH)4 could potentially be substituted by biomolecules, leading to interactions with biological targets. However, further research is necessary to explore the specific bioinorganic chemistry of Osmium(4+) tetrahydroxide.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Tailored Osmium(IV) Hydroxo Architectures

The development of new synthetic methodologies is paramount to unlocking the full potential of Osmium(IV) hydroxo complexes. Current synthetic routes to Osmium(IV) compounds often involve the reduction of higher oxidation state precursors like Osmium tetroxide (OsO4) or the oxidation of Osmium(II) species. iieng.orgspuvvn.edu Future research will likely focus on direct and controlled synthetic pathways to generate a diverse array of Osmium(IV) hydroxo architectures with tailored electronic and steric properties.

One promising approach involves the use of carefully designed ligand scaffolds that can stabilize the Osmium(IV) center and direct the coordination of hydroxo and aqua ligands. For instance, the synthesis of trihydride osmium(IV) amidate complexes, which are precursors to catalytically active species, involves the reaction of an osmium polyhydride with a nitrile and water. nih.gov This highlights the potential for using water as a reactant to introduce hydroxo functionalities in a controlled manner. nih.gov

Future strategies may also explore mechanochemical methods, sonochemistry, and flow chemistry to access novel Osmium(IV) hydroxo species that are inaccessible through traditional solution-phase techniques. The use of well-defined molecular precursors, such as (Oct4N)2[OsBr6], has already shown promise in improving the synthesis of Osmium(IV) tetraaryl complexes, suggesting that similar precursor-based approaches could be adapted for hydroxo complexes. amazonaws.com

Table 1: Potential Synthetic Precursors for Osmium(IV) Hydroxo Complexes (This table is generated based on existing knowledge of Osmium chemistry and does not represent experimentally verified syntheses of Os(OH)4)

| Precursor Compound | Potential Reaction Type | Target Osmium(IV) Architecture |

| K2[OsO2(OH)4] | Controlled Reduction | Monomeric or oligomeric Os(IV) hydroxo species |

| (NH4)2[OsCl6] | Hydrolysis under basic conditions | Chloro-aqua-hydroxo Os(IV) complexes |

| [OsH6(PiPr3)2] | Reaction with water and an oxidant | Hydrido-hydroxo Osmium(IV) complexes |

| OsO4 | Multi-electron reduction in aqueous media | Osmium(IV) oxide hydrates or hydroxides |

Advanced Spectroscopic Probes for In Situ Mechanistic Investigations

A deeper understanding of the formation, structure, and reactivity of Osmium(IV) hydroxo complexes necessitates the application of advanced spectroscopic techniques, particularly for in situ and operando studies. While traditional methods like IR and UV-Vis spectroscopy provide valuable information, more sophisticated probes are needed to elucidate the intricate details of reaction mechanisms involving these transient or highly reactive species. spuvvn.edu

Future research will likely see an increased use of X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), to probe the local coordination environment and oxidation state of the osmium center during catalytic cycles. nih.gov These techniques are particularly powerful for characterizing amorphous or poorly crystalline materials and for studying species in solution.

Cryo-spray ionization mass spectrometry (CSI-MS) and electrospray ionization mass spectrometry (ESI-MS) will be instrumental in identifying and characterizing intermediate species in catalytic reactions. nih.gov Furthermore, advanced NMR techniques, such as solid-state NMR and diffusion-ordered spectroscopy (DOSY), can provide insights into the structure and dynamics of Osmium(IV) hydroxo complexes in both the solid state and solution. mdpi.com

Computational Design of Enhanced Osmium(IV) Catalytic Systems

Computational chemistry and theoretical modeling are poised to play a pivotal role in accelerating the discovery and optimization of Osmium(IV)-based catalysts. nih.govmdpi.com Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic structures of Osmium(IV) hydroxo intermediates, elucidate reaction mechanisms, and calculate the energetic barriers of catalytic cycles. nih.gov

One emerging trend is the use of high-throughput computational screening to identify promising ligand frameworks that can stabilize catalytically active Osmium(IV) hydroxo species. By systematically varying the electronic and steric properties of the ligands in silico, researchers can prioritize synthetic targets with the highest predicted catalytic activity and stability.

Microkinetic modeling, which combines DFT-calculated elementary reaction steps with kinetic simulations, can provide a more comprehensive understanding of complex catalytic networks. mdpi.com This approach can help to identify rate-determining steps, predict catalyst performance under different reaction conditions, and guide the rational design of more efficient Osmium(IV) catalytic systems.

Table 2: Key Parameters for Computational Modeling of Osmium(IV) Hydroxo Catalysts

| Parameter | Computational Method | Importance in Catalyst Design |

| Geometric Structure | DFT, Molecular Mechanics | Understanding ligand-metal interactions and steric effects. |

| Electronic Properties | DFT, NBO analysis | Predicting reactivity and redox potentials. |

| Reaction Energetics | DFT, Transition State Theory | Determining reaction mechanisms and identifying rate-limiting steps. |

| Solvent Effects | Continuum Solvation Models, QM/MM | Accurately modeling reactions in solution. |

Interdisciplinary Applications in Energy and Sustainability Research

Osmium(IV) hydroxo complexes are promising candidates for addressing key challenges in energy and sustainability. Their ability to mediate multi-electron redox processes makes them attractive for applications in artificial photosynthesis, particularly in the oxygen evolution reaction (OER) for water splitting. nih.gov Future research will focus on designing robust and efficient Osmium(IV)-based molecular water oxidation catalysts.

Another area of growing interest is the use of Osmium(IV) catalysts in biomass conversion and valorization. The development of catalysts that can selectively functionalize C-H bonds in complex organic molecules is a key goal in sustainable chemistry. acs.org Osmium(IV) hydroxo species, with their potential for unique reactivity, could offer new pathways for the conversion of biomass-derived feedstocks into valuable chemicals and fuels.

Furthermore, the unique electronic properties of Osmium(IV) complexes could be harnessed in the development of novel materials for energy storage and conversion, such as in redox flow batteries or as components in dye-sensitized solar cells. researchgate.net

Exploration of Under-explored Reactivity Modes

While the catalytic activity of osmium complexes in reactions like hydrogenation and dihydroxylation is well-established, there remains a vast and largely unexplored landscape of reactivity for Osmium(IV) hydroxo species. nih.govacs.org Future research will likely venture into new reaction paradigms, pushing the boundaries of what is currently achievable with osmium catalysis.

One area of significant potential is the activation of small molecules beyond water, such as carbon dioxide (CO2) and dinitrogen (N2). The development of Osmium(IV) hydroxo complexes that can mediate the reduction of CO2 to fuels or the fixation of N2 to ammonia (B1221849) would have profound implications for a sustainable chemical industry.

The unique coordination environment and redox properties of Osmium(IV) hydroxo complexes may also enable novel C-C and C-heteroatom bond-forming reactions. nih.gov The exploration of their reactivity in areas such as C-H activation and functionalization, atom transfer reactions, and photoredox catalysis could lead to the discovery of unprecedented chemical transformations. mdpi.com The synthesis and characterization of Osmium(IV) ammine complexes, for instance, opens up avenues for studying their reactivity in nitrogen-transfer reactions. acs.org

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling osmium(4+) tetrahydroxide and its derivatives in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear ANSI-approved safety glasses, chemical splash goggles, and a face shield if splash hazards exist. Use lab coats buttoned to full length, full-length pants, and closed-toed shoes to minimize skin exposure .

- Respiratory Protection : Work exclusively in a chemical fume hood. If hood use is impractical, contact environmental health services for respiratory protection analysis .

- Waste Disposal : Collect all osmium-containing waste in glass containers labeled "Hazardous Waste: Osmium Tetroxide" and coordinate with environmental health services for disposal .

- Emergency Procedures : For inhalation, move to fresh air and administer artificial respiration if needed. For skin/eye contact, rinse with water for 15+ minutes. Report all exposures formally .

Q. What are the standard methods for synthesizing osmium(IV) complexes, including this compound?

- Methodological Answer :

- Solvent Selection : Use polar solvents like water or ethanol mixed with secondary solvents (e.g., methanol) to dissolve typically insoluble osmium salts. This enables ligand exchange reactions .

- Ligand Systems : Employ nitrogen-donor ligands (e.g., 2-benzoyl pyridine, dipyridyl amine) to stabilize osmium(IV) centers. Ligand choice influences redox stability and reactivity .

- Characterization : Confirm synthesis success via elemental analysis, infrared spectroscopy (FT-IR) for ligand bonding, and magnetic susceptibility measurements to assess oxidation states .

Q. How are osmium(IV) complexes characterized to confirm their structural and electronic properties?

- Methodological Answer :

- Spectroscopic Techniques : UV-Vis spectroscopy identifies d-d transitions (e.g., Os(IV) in octahedral geometry). FT-IR confirms ligand coordination (e.g., shifts in C=N or N-H stretches) .

- Magnetic Measurements : Use Gouy balances or SQUID magnetometers to determine paramagnetism (Os(IV) is typically low-spin d⁴, showing weak magnetic moments) .

- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry (e.g., octahedral vs. square planar) and bond lengths (e.g., Os-N ≈ 1.73 Å) .

Advanced Research Questions

Q. How do solvent systems and ligand environments influence the reactivity of osmium(IV) complexes in catalytic applications?

- Methodological Answer :

- Solvent Effects : Polar protic solvents (e.g., water) stabilize ionic intermediates in oxidation reactions. Aprotic solvents (e.g., THF) favor radical pathways .

- Ligand Design : Bulky ligands (e.g., 2,9-dimethyl-1,10-phenanthroline) sterically hinder undesired side reactions, while electron-withdrawing ligands enhance oxidative capacity .

- Case Study : In formic acid dehydrogenation, osmium-polyhydride catalysts require acid-assisted ligand displacement for H₂ release, as shown by kinetic isotope effects and DFT simulations .

Q. What experimental strategies resolve contradictions in reported DNA-binding affinities of osmium(IV) complexes?

- Methodological Answer :

- Titration Methods : Use absorption titration (monitor hypochromism at 260 nm) and viscosity measurements to distinguish intercalation vs. groove-binding modes. Control ionic strength (e.g., 50 mM NaCl) to minimize nonspecific interactions .

- Molecular Docking : Compare computational binding energies (e.g., AutoDock Vina) with experimental data to validate binding sites. Discrepancies may arise from solvent accessibility in docking models .

- Gel Electrophoresis : Perform agarose gel assays with pUC19 DNA. Use ethidium bromide staining to quantify cleavage efficiency; normalize results to positive controls (e.g., cisplatin) .

Q. How can researchers optimize osmium(IV)-based catalysts for asymmetric dihydroxylation of alkenes?

- Methodological Answer :

- Chiral Ligands : Incorporate enantiopure ligands (e.g., Sharpless ligands) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Reaction Conditions : Use tert-butyl hydroperoxide (TBHP) as a co-oxidant in biphasic systems (water/acetone) to enhance yield. Optimize temperature (0–25°C) to balance rate and selectivity .

- Mechanistic Probes : Employ ¹⁸O labeling in OsO₄ to track oxygen transfer pathways. Combine with kinetic studies to identify rate-limiting steps (e.g., alkene coordination vs. oxo-group transfer) .

Q. What methodologies address challenges in quantifying trace osmium(IV) species in environmental or biological samples?

- Methodological Answer :

- Spectrophotometry : Develop methods using thiourea or stannous chloride to reduce Os(VIII) to Os(IV), followed by complexation with chromogenic agents (e.g., 1,5-diphenylcarbazide). Calibrate at λₘₐₓ ≈ 480 nm .

- Separation Techniques : Pre-concentrate samples via ion-exchange chromatography (e.g., Dowex 1X8 resin). Elute with HNO₃ gradients to isolate Os(IV) from interfering ions (e.g., Fe³⁺) .

- Validation : Cross-validate with ICP-MS using isotope dilution (⁹⁸Os spike) to account for matrix effects .

Tables for Key Data

| Property | Os(OH)₄ | Reference |

|---|---|---|

| Oxidation State | +4 | |

| Common Ligands | N-donors (e.g., pyridine) | |

| DNA-Binding Constant (Kb) | 10⁴–10⁵ M⁻¹ | |

| Catalytic Turnover (H₂) | 200–500 cycles (formic acid) | |

| UV-Vis λₘₐₓ (d-d transition) | 450–550 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.